
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen works by inhibiting the production of prostaglandins, which are chemicals in the body that cause pain and inflammation. In recent years, flurbiprofen has gained attention in scientific research due to its potential therapeutic applications beyond its traditional use as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a range of biochemical and physiological effects beyond its anti-inflammatory and analgesic properties. In cancer research, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neurology, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in lab experiments is its well-established safety profile, as it has been used clinically for decades. Additionally, this compound is readily available and relatively inexpensive compared to other experimental drugs. However, one limitation is that this compound's mechanism of action is not specific to any particular cell type or pathway, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide. In cancer research, further studies could investigate the mechanisms underlying this compound's anti-tumor effects and explore its potential as a combination therapy with other anti-cancer agents. In neurology, future studies could investigate the potential neuroprotective effects of this compound in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could investigate the potential use of this compound in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of 2-fluorobenzoic acid with 3-acetylphenol, followed by reduction with lithium aluminum hydride or borane. Another method involves the reaction of 2-fluorobenzoyl chloride with 3-acetylphenol in the presence of a base, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
Flurbiprofen has been the subject of numerous scientific studies, investigating its potential therapeutic applications in various fields. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in prostate cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. Additionally, this compound has been investigated for its potential use as a treatment for ocular inflammation and as a prophylactic agent for postoperative pain.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABEEZSMRNQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)


![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)